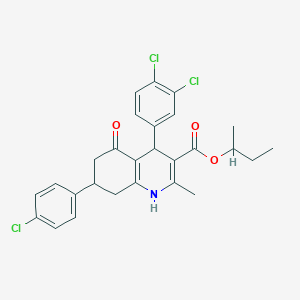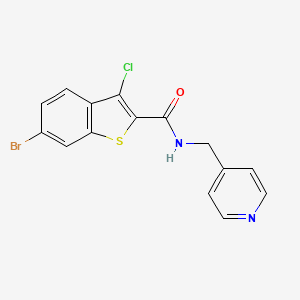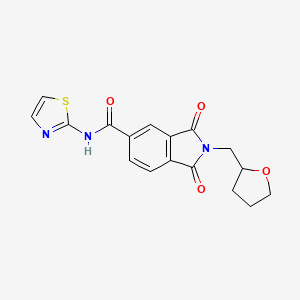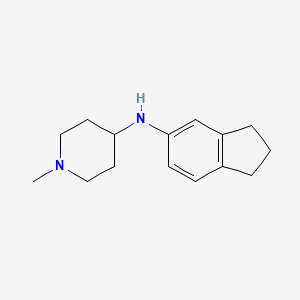
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment. PTC-209 is a member of the thiophene carboxamide family of compounds and has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells.
作用機序
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide exerts its inhibitory effect on BMI-1 by binding to a specific site on the protein known as the compound binding pocket. This binding prevents the interaction between BMI-1 and its target genes, thereby inhibiting the self-renewal of cancer stem cells.
Biochemical and Physiological Effects:
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on BMI-1, 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth in animal models, and sensitize cancer cells to chemotherapy.
実験室実験の利点と制限
One of the main advantages of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide for lab experiments is its specificity for BMI-1. This specificity allows researchers to study the role of BMI-1 in cancer stem cell self-renewal and the potential of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide as a therapeutic agent for cancer treatment. However, one limitation of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide and its potential as a therapeutic agent for cancer treatment. These include:
1. Combination therapy: 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been shown to sensitize cancer cells to chemotherapy. Future studies could explore the potential of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide in combination with other chemotherapeutic agents.
2. Biomarker identification: The identification of biomarkers that predict response to 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide could help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide in humans.
4. Alternative delivery methods: The development of alternative delivery methods, such as nanoparticles or liposomes, could improve the solubility and bioavailability of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide in vivo.
In conclusion, 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide is a promising small molecule inhibitor with potential as a therapeutic agent for cancer treatment. Its specificity for BMI-1 and ability to inhibit cancer stem cell self-renewal make it an attractive target for further research. However, further studies are needed to evaluate its safety and efficacy in humans and to explore potential combination therapies and alternative delivery methods.
合成法
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the reaction of 3-pyridinemethanol with thiophene-2-carboxylic acid to form 3-pyridinemethyl thiophene-2-carboxylate. This intermediate is then reacted with piperidine and chlorosulfonic acid to form 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide.
科学的研究の応用
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and plays a critical role in the self-renewal of cancer stem cells. By inhibiting the activity of BMI-1, 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has the potential to prevent the self-renewal of cancer stem cells and thereby inhibit the growth and spread of cancer.
特性
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-16(18-11-13-5-4-6-17-10-13)15-9-14(12-23-15)24(21,22)19-7-2-1-3-8-19/h4-6,9-10,12H,1-3,7-8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZIQOYWPXFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5135027.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B5135031.png)




![2-oxo-2-phenylethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5135062.png)
![6-ethyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5135069.png)
![5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5135075.png)
![3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5135089.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate](/img/structure/B5135107.png)
![3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5135120.png)
![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5135124.png)
![N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B5135127.png)